1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole is a complex organic compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a benzodiazole core with a methyl group at the first position and a 1-[4-(2-methylpropyl)phenyl]ethyl substituent at the second position, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzodiazole core is then alkylated at the first position using methyl iodide in the presence of a strong base like sodium hydride.
Substitution Reaction: The final step involves the introduction of the 1-[4-(2-methylpropyl)phenyl]ethyl group. This can be done through a Friedel-Crafts alkylation reaction using the appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: Due to its benzodiazole core, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving benzodiazole derivatives.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism by which 1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-phenyl-1H-1,3-benzodiazole: Lacks the 1-[4-(2-methylpropyl)phenyl]ethyl group, making it less bulky and potentially less selective in its interactions.
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole: Lacks the methyl group at the first position, which may affect its reactivity and binding properties.
Uniqueness
1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the methyl group and the 1-[4-(2-methylpropyl)phenyl]ethyl group provides a distinct steric and electronic environment, making it a valuable compound for further research and development.
Properties
CAS No. |
615281-26-0 |
---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.